molecular formula C19H16N4O B2360849 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 338395-04-3

4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2360849
CAS No.: 338395-04-3
M. Wt: 316.364
InChI Key: GMPBDTMCHPPFRD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes methoxyphenyl, methylamino, phenyl, and pyrimidinecarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which then undergoes cyclization with phenylacetonitrile under basic conditions to yield the desired pyrimidinecarbonitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(4-Hydroxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile.

    Reduction: 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarboxamide.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-21-19-16(12-20)17(13-8-10-15(24-2)11-9-13)22-18(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPBDTMCHPPFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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